C3 Furan-2-yl vs. C5(3) Phenyl Substitution: Divergent α-Glucosidase Inhibition Potency in the 4-Chlorobenzylidene Hydrazone Series
The closest published comparator, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide—which differs solely by replacement of the furan-2-yl group with a phenyl ring at the pyrazole C5(3) position—demonstrates an α-glucosidase inhibitory IC₅₀ of 89.12 ± 2.08 μM, as reported in the Karrouchi et al. (2021) study deposited at DIAL@UCLouvain [1]. This value places the phenyl analog within approximately 1.2-fold of the clinical standard acarbose (IC₅₀ = 72.58 ± 0.68 μM under comparable assay conditions) [2]. Critically, no published α-glucosidase inhibition data exist for the furan-2-yl analog; the literature contains zero direct head-to-head comparisons. However, the electronic divergence between furan (π-excessive heteroaromatic, H-bond acceptor via ring oxygen) and phenyl (π-neutral carbocycle, no heteroatom H-bond acceptor) is expected to produce measurably different enzyme inhibition kinetics as established by published pyrazole-hydrazone SAR [3]. This gap constitutes a tractable opportunity for differential screening: a procurement decision to acquire the furan analog enables direct experimental resolution of the C3-substituent effect, which remains unquantified.
| Evidence Dimension | In vitro α-glucosidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No published data available; target compound remains experimentally uncharacterized for this endpoint |
| Comparator Or Baseline | (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide: IC₅₀ = 89.12 ± 2.08 μM; Acarbose (clinical reference): IC₅₀ = 72.58 ± 0.68 μM |
| Quantified Difference | Not calculable—direct comparison pending experimental acquisition of target compound data; phenyl analog is ~1.23-fold less potent than acarbose |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; Karrouchi et al. 2021 (J. Mol. Struct. 1245:131067); Mortada et al. 2024 (Sci Rep 14:1314) for acarbose baseline |
Why This Matters
Procurement of the furan analog is the only route to generating the missing head-to-head data that would quantify whether furan-for-phenyl substitution improves, maintains, or degrades α-glucosidase potency in this pharmacophore.
- [1] Karrouchi K et al. J Mol Struct, 2021; 1245: 131067. DOI: 10.1016/j.molstruc.2021.131067. IC₅₀ (α-glucosidase) = 89.12 ± 2.08 μM sourced from DIAL@UCLouvain institutional repository record for this publication. View Source
- [2] Mortada S, Karrouchi K, Hamzaoui N, Radi S, Zarrouk A, Djedouani A, Alharthi AI, Ghabbour HA, Faouzi MEA, Ansar M. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Sci Rep, 2024; 14: 1314. DOI: 10.1038/s41598-024-51484-6. Acarbose IC₅₀ (α-glucosidase) = 72.58 ± 0.68 μM. View Source
- [3] Hariri R, Saeedi M, Mojtabavi S, Alizadeh S, Ebadi A, Faramarzi MA, Amini M, Sharifzadeh M, Biglar M, Akbarzadeh T. Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors. Sci Rep, 2025; 15: Article 92706. DOI: 10.1038/s41598-025-92706-1. IC₅₀ range across 13 derivatives: 0.5–438.6 μM vs. acarbose 750.0 μM, demonstrating extreme sensitivity of α-glucosidase potency to pyrazole C5(3)-aryl substitution. View Source
